molecular formula C7H12O3 B14333936 But-2-en-1-yl methoxyacetate CAS No. 106315-54-2

But-2-en-1-yl methoxyacetate

Cat. No.: B14333936
CAS No.: 106315-54-2
M. Wt: 144.17 g/mol
InChI Key: BJGKSMVBFVSKEF-UHFFFAOYSA-N
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Description

But-2-en-1-yl methoxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyacetate group attached to a but-2-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-en-1-yl methoxyacetate can be achieved through the esterification of methoxyacetic acid with but-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

But-2-en-1-yl methoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

But-2-en-1-yl methoxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of But-2-en-1-yl methoxyacetate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of methoxyacetic acid and but-2-en-1-ol. The pathways involved in these reactions are typically governed by the nature of the enzyme and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: Similar ester structure but with a butyl group instead of a but-2-en-1-yl group.

    Ethyl methoxyacetate: Similar ester structure but with an ethyl group instead of a but-2-en-1-yl group.

Uniqueness

But-2-en-1-yl methoxyacetate is unique due to the presence of the but-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other esters

Properties

CAS No.

106315-54-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

but-2-enyl 2-methoxyacetate

InChI

InChI=1S/C7H12O3/c1-3-4-5-10-7(8)6-9-2/h3-4H,5-6H2,1-2H3

InChI Key

BJGKSMVBFVSKEF-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC(=O)COC

Origin of Product

United States

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